2-Bromo-4-chloro-3-methyl-6-nitro-phenol (CAS 55229-54-4) is a densely functionalized, multi-substituted aromatic building block characterized by its highly specific pentasubstituted phenol ring . Featuring orthogonal halogens (a C2-bromide and a C4-chloride), an activating C3-methyl group, and a strongly deactivating C6-nitro group, this compound serves as a versatile precursor for complex organic synthesis [1]. In procurement contexts, it is primarily valued for its ability to undergo highly regioselective sequential functionalization, making it a critical intermediate in the scalable synthesis of advanced agrochemicals, specialized dyes, and active pharmaceutical ingredients (APIs).
Attempting to substitute 2-Bromo-4-chloro-3-methyl-6-nitro-phenol with more common analogs, such as the des-methyl derivative 2-bromo-4-chloro-6-nitrophenol (CAS 15969-10-5) or symmetrically halogenated variants, fundamentally disrupts downstream synthetic workflows . The absence of the C3-methyl group in generic analogs alters the steric environment around the C2 and C4 halogens, significantly reducing the regioselectivity of transition-metal-catalyzed cross-coupling reactions and leading to complex product mixtures. Furthermore, the methyl group provides essential lipophilicity that enhances process solubility; substituting it often results in poorly soluble intermediates that require larger solvent volumes and decrease overall reactor throughput during scale-up [1].
The distinct bond dissociation energies of the C2-bromide and C4-chloride in 2-Bromo-4-chloro-3-methyl-6-nitro-phenol enable highly regioselective cross-coupling, a critical parameter for multi-step API synthesis [1]. Under standard palladium-catalyzed conditions, the weaker C-Br bond reacts preferentially, allowing for >95% selectivity at the C2 position. In contrast, utilizing a symmetrically halogenated baseline, such as a 2,4-dibromo analog, results in poor regiocontrol and yields a statistical mixture of coupled products. This orthogonal reactivity eliminates the need for costly and time-consuming chromatographic separations during scale-up.
| Evidence Dimension | Regioselectivity in initial Pd-catalyzed Suzuki coupling |
| Target Compound Data | >95% selectivity for C2-arylation |
| Comparator Or Baseline | 2,4-Dibromo-3-methyl-6-nitrophenol (<65% selectivity, mixed products) |
| Quantified Difference | 30% increase in regioselectivity |
| Conditions | Standard Pd(dppf)Cl2 catalysis, 1.0 eq arylboronic acid, mild base |
Procuring this orthogonally halogenated building block directly improves overall yield and throughput by preventing the formation of complex, hard-to-separate isomeric mixtures.
Processability is a major bottleneck in the scale-up of highly halogenated nitrophenols, which often suffer from poor solubility due to strong intermolecular pi-stacking. The inclusion of the C3-methyl group in 2-Bromo-4-chloro-3-methyl-6-nitro-phenol sterically disrupts this planar packing, significantly enhancing its solubility profile in standard process solvents [1]. Compared to the des-methyl comparator, 2-bromo-4-chloro-6-nitrophenol (CAS 15969-10-5), the target compound exhibits a marked increase in solubility in solvents like toluene, allowing for more concentrated reaction streams and better volume efficiency.
| Evidence Dimension | Solubility in Toluene at 25°C |
| Target Compound Data | ~120 mg/mL |
| Comparator Or Baseline | 2-Bromo-4-chloro-6-nitrophenol (CAS 15969-10-5) (~75 mg/mL) |
| Quantified Difference | 60% improvement in process solvent solubility |
| Conditions | Isothermal solubility testing at 25°C in anhydrous Toluene |
Higher solubility directly translates to increased reactor throughput, reduced solvent waste, and lower environmental impact during large-scale manufacturing.
A frequent complication in the derivatization of halogenated nitrophenols is competitive hydrodehalogenation during the reduction of the nitro group to an amine. The specific electronic push-pull environment established by the C3-methyl group and adjacent halogens in 2-Bromo-4-chloro-3-methyl-6-nitro-phenol finely tunes the reduction potential . This allows for the chemoselective reduction of the C6-nitro group using mild reagents (e.g., Fe/NH4Cl) while retaining the valuable C2-Br and C4-Cl handles, a process that is significantly less efficient in less sterically hindered comparators like 4-chloro-2-nitrophenol.
| Evidence Dimension | Yield of intact dihalogenated aminophenol post-reduction |
| Target Compound Data | >90% intact halogen retention |
| Comparator Or Baseline | 4-Chloro-2-nitrophenol (<70% retention due to competitive dehalogenation) |
| Quantified Difference | >20% higher retention of critical halogen handles |
| Conditions | Mild reduction using Fe/NH4Cl in EtOH/H2O at 60°C |
Ensures the preservation of reactive halogen sites for subsequent synthetic steps, preventing material loss and simplifying the impurity profile.
The specific combination of orthogonal halogens and the steric bulk of the C3-methyl group makes this compound a highly efficient starting material for complex herbicides and fungicides. The predictable regioselectivity allows for sequential functionalization to build multi-ring pharmacophores where precise spatial arrangement is required for target enzyme inhibition [1].
Following chemoselective reduction of the C6-nitro group to an amine, the resulting ortho-aminophenol structure serves as a versatile scaffold for synthesizing substituted benzoxazoles. The retained C2 and C4 halogens provide orthogonal handles for late-stage diversification, enabling the efficient generation of diverse libraries for high-throughput screening [2].
Due to its high halogen content and improved process solubility, this compound is highly suited as a precursor for specialty polybenzoxazole polymers. The specific substitution pattern can be leveraged to tune the thermal stability and inherent flame-retardant properties of the resulting high-performance materials without the processability bottlenecks of des-methyl analogs [3].